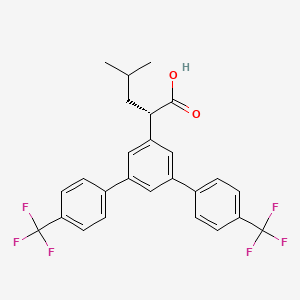

(R)-JNJ-40418677

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F6O2/c1-15(2)11-23(24(33)34)20-13-18(16-3-7-21(8-4-16)25(27,28)29)12-19(14-20)17-5-9-22(10-6-17)26(30,31)32/h3-10,12-15,23H,11H2,1-2H3,(H,33,34)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOWDDLKGBMJFX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146594-87-7 | |

| Record name | JNJ-40418677 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146594877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-40418677 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1CWW31SGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-JNJ-40418677: A Technical Guide to its Mechanism of Action as a γ-Secretase Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-JNJ-40418677 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM).[1][2] It selectively reduces the production of the amyloid-beta 42 (Aβ42) peptide, a key pathogenic species in Alzheimer's disease, by allosterically modulating the activity of the γ-secretase complex.[3][4] This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, without significantly affecting the total Aβ levels or the processing of other critical γ-secretase substrates like Notch.[1][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, including quantitative data from key experiments, detailed methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: γ-Secretase Modulation

This compound's primary mechanism of action is the modulation of the γ-secretase enzyme complex, a multi-subunit protease responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides of varying lengths.[7][8] Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity altogether, this compound binds to an allosteric site on the presenilin-1 (PS1) subunit of the γ-secretase complex.[3] This binding induces a conformational change in the enzyme, altering its processivity and shifting the preferred cleavage site on the C99 fragment (the C-terminal fragment of APP).[3][8] The result is a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in the shorter, more soluble, and less toxic Aβ38 peptide.[1][5]

Signaling Pathway

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound specifically intervenes in the latter.

Caption: Amyloid Precursor Protein (APP) Processing Pathway and the action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency

| Assay System | Parameter | Value | Reference |

| Human Neuroblastoma SKNBE-2 cells (WT APP) | Aβ42 IC50 | 200 nM | [1][9] |

| Primary Rat Cortical Neurons | Aβ42 IC50 | 185 nM | [1][9] |

| ZIKV NS2B-NS3 Protease Inhibition | IC50 | 3.9 µM | [9] |

| ZIKV Suppression in Human Neuronal Stem Cells | EC50 | 3.2 µM | [9] |

Table 2: In Vivo Efficacy in Non-Transgenic Mice (Single Oral Dose)

| Dose | Time Point | Brain Aβ42 Reduction (% of vehicle) | Brain Aβ38 Increase | Reference |

| 30 mg/kg | 2 hours | 25% | Significant increase | [1] |

| 30 mg/kg | 6 hours | 55% (maximum reduction) | Significant increase | [1] |

| 10-300 mg/kg | 4 hours | Dose-dependent | Dose-dependent | [9] |

Table 3: Chronic Treatment in Tg2576 Mice (7 months)

| Dose | Effect on Brain Aβ Levels | Effect on Plaque Burden | Reference |

| 20-120 mg/kg/day | Dose-dependent reduction | Dose-dependent reduction in area and number | [1][2] |

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key experiments to characterize the mechanism of action of this compound.

In Vitro Aβ Secretion Assays

-

Objective: To determine the potency and selectivity of this compound in reducing Aβ42 secretion in cultured cells.

-

Cell Lines:

-

Methodology Overview:

-

Cells are seeded in appropriate culture plates and allowed to adhere.

-

Cells are treated with a range of concentrations of this compound or vehicle control for 16-48 hours.[1][9]

-

Conditioned media is collected, and cell viability is assessed using a standard assay (e.g., WST-1).[1]

-

Aβ42 and total Aβ levels in the conditioned media are quantified using sandwich enzyme-linked immunosorbent assays (ELISAs).[1]

-

IC50 values are calculated from the dose-response curves.

-

Cell-Free γ-Secretase Modulation Assay

-

Objective: To confirm the direct modulatory effect of this compound on the γ-secretase complex.

-

Methodology Overview:

-

An enriched γ-secretase preparation is obtained from HeLa cell membranes.[1]

-

A recombinant C99-Flag substrate is incubated with the γ-secretase preparation in the presence of this compound, a γ-secretase inhibitor (e.g., DAPT) as a negative control, or vehicle.[1]

-

The reaction mixture is incubated at 37°C for 18 hours.[1]

-

The levels of generated Aβ42, Aβ40, and Aβ38 are measured by ELISA.[1]

-

Notch Processing Assays

-

Objective: To assess the selectivity of this compound by determining its effect on Notch processing, another key function of γ-secretase.

-

Cell-Based Assay:

-

Cell Lines: Co-culture of Chinese hamster ovary (CHO) cells stably expressing mouse Notch2 (N2-CHO) and CHO cells stably expressing the Notch ligand mouse Delta (DL-CHO).[1]

-

Methodology Overview:

-

N2-CHO cells are transiently transfected with plasmids expressing firefly and Renilla luciferase under the control of a Notch-responsive promoter.[1]

-

The co-culture is treated with various concentrations of this compound or a known Notch inhibitor (e.g., DAPT).

-

Luciferase activity is measured to quantify Notch signaling.[1]

-

-

-

Cell-Free Assay:

-

Methodology Overview:

-

In Vivo Studies in Tg2576 Mice

-

Objective: To evaluate the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

-

Animal Model: Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent Aβ plaques.[1][10]

-

Methodology Overview:

-

Single-Dose Studies:

-

Chronic Studies:

-

Tg2576 mice are treated with this compound mixed in their diet for several months (e.g., from 6 to 13 months of age).[1]

-

At the end of the treatment period, brain tissue is collected.

-

One hemisphere is used for the quantification of Aβ levels by ELISA, and the other is used for immunohistochemical analysis of plaque burden.[1]

-

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel γ-secretase modulator like this compound.

Caption: Generalized experimental workflow for the preclinical evaluation of a γ-secretase modulator.

Conclusion

This compound is a selective γ-secretase modulator that effectively reduces the production of the pathogenic Aβ42 peptide while increasing the formation of the less harmful Aβ38 peptide. Its mechanism of action, which spares Notch processing, offers a promising safety profile compared to traditional γ-secretase inhibitors. The preclinical data strongly support its further investigation as a potential disease-modifying therapy for Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 4. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acute γ-Secretase Inhibition Improves Contextual Fear Conditioning in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-JNJ-40418677: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-JNJ-40418677 is a potent, orally bioavailable, and brain-penetrant small molecule that has been investigated for its potential as a disease-modifying therapy for Alzheimer's disease. Structurally, it is a non-steroidal anti-inflammatory drug (NSAID)-derived arylacetic acid derivative. Its mechanism of action centers on the allosteric modulation of γ-secretase, an enzyme complex pivotal in the production of amyloid-β (Aβ) peptides. This guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, presenting key data in a structured format to facilitate research and development efforts in the field of neurodegenerative diseases.

Structure and Chemical Properties

This compound, chemically named 2-(S)-(3,5-bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid, is a chiral carboxylic acid. The "(R)" designation in the common name refers to the stereochemistry at the chiral center, which is crucial for its biological activity.

| Property | Value |

| Chemical Formula | C₂₆H₂₂F₆O₂ |

| Molecular Weight | 480.4 g/mol |

| CAS Number | 1146594-87-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Synthesis

The synthesis of this compound has been described in the patent literature, specifically in patent WO2009088812A1 by Ho, C. (2009). While the complete, step-by-step experimental protocol is proprietary and contained within the patent, the general synthetic strategy involves the construction of the substituted terphenyl backbone followed by the introduction of the chiral pentanoic acid side chain. The key steps likely include Suzuki coupling reactions to form the biaryl linkages and a stereoselective alkylation or resolution to establish the (R)-stereocenter.

A generalized synthetic scheme is presented below to illustrate the key bond formations.

Figure 1. A generalized synthetic scheme for this compound.

Mechanism of Action: γ-Secretase Modulation

This compound acts as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity altogether, GSMs allosterically bind to the γ-secretase complex and shift its cleavage preference of the amyloid precursor protein (APP). This modulation results in a decreased production of the highly amyloidogenic 42-amino acid long amyloid-β peptide (Aβ42) and a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38.[1] A key advantage of this mechanism is the preservation of Notch signaling, which is often disrupted by GSIs, leading to significant side effects.[1]

Figure 2. Mechanism of action of this compound as a γ-secretase modulator.

Quantitative Biological Data

In Vitro Activity

This compound has demonstrated potent and selective modulation of Aβ42 production in various cell-based assays.

| Assay System | Parameter | Value | Reference |

| Human Neuroblastoma SK-N-BE2 cells (WT APP) | Aβ42 IC₅₀ | 200 nM | [1] |

| Rat Primary Cortical Neurons | Aβ42 IC₅₀ | 185 nM | [1] |

| Human Neuroblastoma SK-N-BE2 cells (WT APP) | Total Aβ IC₅₀ | > 10 µM | [1] |

| Rat Primary Cortical Neurons | Total Aβ IC₅₀ | > 10 µM | [1] |

| Notch Processing Assay | IC₅₀ | > 10 µM | [1] |

| COX-1/2 Activity Assay | IC₅₀ | > 60 µM | [1] |

In Vivo Pharmacokinetics and Efficacy

Oral administration of this compound has shown excellent brain penetration and dose-dependent reduction of Aβ42 levels in animal models.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Non-transgenic mice | Single oral dose (10-300 mg/kg) | Dose-dependent decrease in brain Aβ42 levels. | [1] |

| Non-transgenic mice | Single oral dose (30 mg/kg) | Time-dependent decrease in brain Aβ42, maximal at 6 hours. | [1] |

| Tg2576 mice | Chronic treatment (20, 60, 120 mg/kg/day for 7 months) | Dose-dependent reduction in brain Aβ levels, plaque area, and plaque number. | [1] |

Experimental Protocols

Cellular Aβ Assay

Objective: To determine the in vitro potency of this compound in modulating Aβ secretion.

Methodology:

-

Human neuroblastoma SK-N-BE2 cells stably transfected with wild-type amyloid precursor protein (WT APP) are seeded in appropriate culture plates.

-

The cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control for 16-48 hours.

-

Following treatment, the cell culture supernatant is collected.

-

The concentrations of Aβ42 and total Aβ in the supernatant are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).

-

The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Notch Processing Assay

Objective: To assess the effect of this compound on γ-secretase-mediated Notch cleavage.

Methodology:

-

A cell-based reporter gene assay is utilized where cells co-express a Notch receptor and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.

-

The cells are treated with various concentrations of this compound or a known γ-secretase inhibitor (e.g., DAPT) as a positive control.

-

Activation of the Notch pathway leads to the expression of the reporter gene, which is quantified (e.g., by measuring luminescence).

-

The effect of this compound on Notch signaling is determined by comparing the reporter gene activity in treated versus untreated cells.

In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To evaluate the long-term effects of this compound on amyloid pathology in a relevant animal model.

Methodology:

-

Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques, are used.

-

Treatment with this compound, formulated in the diet at different concentrations, or a control diet is initiated at an age before significant plaque deposition (e.g., 6 months) and continued for several months (e.g., until 13 months of age).

-

At the end of the treatment period, the mice are sacrificed, and their brains are harvested.

-

One brain hemisphere is used for biochemical analysis, where brain homogenates are prepared, and Aβ levels are measured by ELISA.

-

The other hemisphere is fixed for immunohistochemical analysis to quantify amyloid plaque burden (plaque area and number) using specific anti-Aβ antibodies.

-

Statistical analysis is performed to compare the Aβ levels and plaque load between the treated and control groups.

Figure 3. Experimental workflow for in vivo efficacy testing of this compound.

Conclusion

This compound is a well-characterized γ-secretase modulator with a promising preclinical profile for the potential treatment of Alzheimer's disease. Its ability to selectively reduce the production of the toxic Aβ42 peptide without inhibiting the overall activity of γ-secretase represents a significant advancement over earlier γ-secretase inhibitors. The data summarized in this guide highlight its potency, selectivity, and in vivo efficacy, providing a solid foundation for further research and development in this area. The detailed experimental protocols offer a starting point for researchers aiming to replicate or build upon these findings. Further investigation into its long-term safety and efficacy in clinical settings is warranted.

References

(R)-JNJ-40418677: A Technical Guide to Target Engagement and Binding

This technical guide provides an in-depth analysis of the target engagement and binding site of (R)-JNJ-40418677, a potent, orally active γ-secretase modulator (GSM) investigated for its therapeutic potential in Alzheimer's disease. The document is intended for researchers, scientists, and professionals in the field of drug development.

Core Target Engagement: γ-Secretase Modulation

This compound selectively modulates the activity of γ-secretase, an intramembrane protease complex crucial in the pathogenesis of Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs), which block the overall enzymatic activity, this compound acts as a modulator, specifically reducing the production of the neurotoxic amyloid-β 42 (Aβ42) peptide.[1][2][3][4] This modulation is achieved without significantly affecting the processing of other substrates of γ-secretase, most notably the Notch receptor, thereby potentially avoiding the toxicities associated with GSIs.[1][4] The compound also does not inhibit the formation of other amyloid precursor protein (APP) cleavage products.[1][4] Evidence suggests that the mechanism of action for this class of compounds involves a direct effect on the γ-secretase cleavage of APP.[5]

The modulation results in a shift in the cleavage site of the amyloid precursor protein (APP), leading to the decreased production of Aβ42 and a concurrent increase in the shorter, less amyloidogenic Aβ38 peptide.[1][2] This selective activity highlights its potential as a disease-modifying therapeutic for Alzheimer's disease.[1][4]

Quantitative Analysis of Target Engagement

The potency of this compound in modulating γ-secretase activity has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Cell Line | Assay Type | Parameter | Value | Reference |

| SK-N-BE(2) human neuroblastoma (wild-type APP) | Aβ42 Secretion | IC50 | 200 nM | [1] |

| Primary rat cortical neurons | Aβ42 Secretion | IC50 | 185 nM | [1] |

| CHO-2B7 cells (transfected with human APP) | Aβ42 Lowering | IC50 | 172 nM | [6] |

| Human neuronal stem cells | ZIKV Suppression | EC50 | 3.2 µM | [2] |

| - | ZIKV NS2B-NS3 protease inhibition | IC50 | 3.9 µM | [2] |

Table 1: In Vitro Potency of this compound

| Animal Model | Administration | Dose | Effect | Reference |

| Non-transgenic mice | Single oral dose | 30 mg/kg | Maximum reduction of brain Aβ42 to 45% of vehicle levels at 6 hours post-dose.[1] | [1] |

| Tg2576 mice | Chronic treatment (7 months via diet) | 20, 60, 120 mg/kg/day | Dose-dependent reduction in brain Aβ levels, plaque area, and plaque number.[1] | [1] |

| Non-transgenic mice | Single oral dose | 30 mg/kg | Mean brain and plasma levels of 17 µM at 4 hours post-dose, indicating good brain penetration.[2] | [2] |

Table 2: In Vivo Efficacy of this compound

Binding Site and Mechanism

While the precise binding site of this compound on the γ-secretase complex has not been definitively elucidated in the provided literature, it is understood that γ-secretase modulators of this class are thought to directly target the presenilin (PSEN) subunit, which forms the catalytic core of the enzyme.[5][7] The interaction is allosteric, inducing a conformational change in the γ-secretase complex that alters its substrate processing.[7] This is distinct from active-site directed inhibitors. Studies with photoaffinity probes for other GSMs have confirmed that they specifically target presenilin.[7]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Aβ Secretion Assay

Objective: To determine the potency of this compound in selectively inhibiting Aβ42 secretion.

Cell Lines:

-

SK-N-BE(2) human neuroblastoma cells expressing wild-type APP.[1]

-

Primary rat cortical neuronal cultures.[1]

Protocol:

-

Cells are cultured in appropriate media and conditions.

-

This compound is added to the cell culture supernatants at various concentrations.

-

After a specified incubation period, the supernatants are collected.

-

Levels of Aβ42 and total Aβ are measured using specific sandwich enzyme-linked immunosorbent assays (ELISAs).

-

IC50 values are calculated from the dose-response curves.

Notch Processing Assay

Objective: To assess the selectivity of this compound by measuring its effect on Notch processing.

Methodology:

-

Cell-based Assay: Co-culture of Chinese hamster ovary (CHO) cells stably expressing mouse Notch2 with cells stably expressing the Notch ligand, mouse Delta. The generation of the Notch intracellular domain (NICD) is measured, often using a luciferase reporter gene assay.[1]

-

Cell-free Assay: A recombinant Notch substrate is incubated with an enriched γ-secretase preparation. The production of the Notch intracellular domain (NICD) is then analyzed by Western blotting.[1]

Results: this compound did not inhibit Notch processing in either cell-based or cell-free assays at concentrations that effectively reduced Aβ42.[1]

In Vivo Aβ Reduction in Mice

Objective: To evaluate the in vivo efficacy and brain penetration of this compound.

Animal Models:

Protocol:

-

This compound is administered orally to mice at specified doses.

-

At various time points after administration, brain tissue is collected.

-

Brain homogenates are prepared.

-

Aβ levels (Aβ38, Aβ40, and Aβ42) in the brain extracts are quantified using specific sandwich ELISAs.

-

For chronic studies, treatment is administered over several months, followed by immunohistochemical analysis of brain sections to quantify amyloid plaque burden.[1]

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of γ-secretase modulation by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating this compound efficacy.

References

- 1. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 4. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacological Profile of (R)-JNJ-40418677: An In-Depth Technical Guide

(R)-JNJ-40418677 is a potent, orally active, and brain-penetrant γ-secretase modulator (GSM) that has demonstrated significant potential as a disease-modifying therapeutic for Alzheimer's disease. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its characterization.

Mechanism of Action

This compound acts as a γ-secretase modulator, selectively altering the cleavage of the amyloid precursor protein (APP) by the γ-secretase complex.[1][2][3] Instead of inhibiting the enzyme, which can lead to mechanism-based toxicities associated with the inhibition of other γ-secretase substrates like Notch, this compound modulates its activity.[2][4] This modulation results in a shift in the production of amyloid-beta (Aβ) peptides, specifically causing a decrease in the highly amyloidogenic and neurotoxic Aβ42 species and a concomitant increase in the shorter, less aggregation-prone Aβ38 fragment.[1][4] Importantly, this compound does not significantly affect the levels of total Aβ or the processing of Notch, suggesting a favorable safety profile.[1][2]

In Vitro Profile

The in vitro activity of this compound has been characterized in various cell-based assays, demonstrating its potent and selective modulation of Aβ42 production.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| Human Neuroblastoma SKNBE-2 (APP WT) | Aβ42 Secretion | IC50 | 200 nM | [1] |

| Primary Rat Cortical Neurons | Aβ42 Secretion | IC50 | 185 nM | [1] |

| Human Neuroblastoma SKNBE-2 (APP WT) | Total Aβ Secretion | IC50 | > 10 µM | [1] |

| Primary Rat Cortical Neurons | Total Aβ Secretion | IC50 | > 10 µM | [1] |

In Vivo Profile

This compound exhibits excellent oral bioavailability and brain penetration, leading to a dose- and time-dependent reduction of Aβ42 levels in the brains of preclinical models.

Table 2: In Vivo Pharmacodynamics of this compound in Non-Transgenic Mice

| Dose (oral) | Time Point | Brain Aβ42 Reduction (% of vehicle) | Brain Aβ38 Increase | Reference |

| 30 mg/kg | 2 h | 25% | Significant increase | [1] |

| 30 mg/kg | 6 h | 55% | Significant increase | [1] |

| 30 mg/kg | 24 h | 16% | Significant increase | [1] |

| 10 mg/kg | 4 h | Dose-dependent decrease | Dose-dependent increase | [1] |

| 30 mg/kg | 4 h | Dose-dependent decrease | Dose-dependent increase | [1] |

| 100 mg/kg | 4 h | Dose-dependent decrease | Dose-dependent increase | [1] |

| 300 mg/kg | 4 h | Dose-dependent decrease | Dose-dependent increase | [1] |

Chronic administration of this compound in the Tg2576 mouse model of Alzheimer's disease resulted in a significant, dose-dependent reduction in brain Aβ levels, amyloid plaque burden, and plaque number.[1][2]

Experimental Protocols

In Vitro Aβ Quantification (ELISA)

Cell Culture and Treatment: Human neuroblastoma SKNBE-2 cells or primary rat cortical neurons were cultured under standard conditions. Cells were treated with various concentrations of this compound or vehicle for 16-48 hours. Following treatment, conditioned media was collected for Aβ analysis.

Sandwich ELISA Protocol: Aβ levels in the cell culture supernatants were quantified using specific sandwich ELISA kits for Aβ42 and total Aβ. The general protocol is as follows:

-

Coating: 96-well plates were coated with a capture antibody specific for the C-terminus of Aβ42 or a capture antibody for total Aβ and incubated overnight at 4°C.

-

Blocking: Plates were washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Standards and diluted samples (conditioned media) were added to the wells and incubated for 2 hours at room temperature or overnight at 4°C.

-

Detection Antibody: After washing, a biotinylated detection antibody that recognizes the N-terminus of Aβ was added and incubated for 1-2 hours at room temperature.

-

Streptavidin-HRP: Following another wash step, streptavidin-conjugated horseradish peroxidase (HRP) was added and incubated for 1 hour at room temperature.

-

Substrate Development: Plates were washed, and a substrate solution (e.g., TMB) was added. The reaction was stopped with a stop solution (e.g., 2N H2SO4).

-

Data Acquisition: The optical density was measured at 450 nm using a microplate reader. Aβ concentrations were calculated from the standard curve.

In Vivo Studies in Mice

Animal Models: Non-transgenic mouse strains (CF-1 or CD-1) and the Tg2576 mouse model of Alzheimer's disease were used.[1]

Compound Administration: For single-dose studies, this compound was administered orally via gastric intubation. For chronic studies, the compound was mixed into the diet and provided to the animals for a period of 7 months, starting at 6 months of age.[1]

Brain Tissue Processing for Aβ Analysis:

-

Homogenization: At the end of the study, mice were euthanized, and brains were rapidly excised. Brain tissue was homogenized in 8 volumes of ice-cold buffer. For Aβ analysis from transgenic mice, brain hemispheres were homogenized in 5 M guanidine-HCl buffer to extract aggregated Aβ.

-

Centrifugation: Homogenates were centrifuged at high speed (e.g., 16,000 x g) for 20-30 minutes at 4°C.

-

Supernatant Collection: The supernatant was collected for Aβ quantification by ELISA.

Aβ Quantification from Brain Homogenates: The sandwich ELISA protocol described for in vitro samples was adapted for brain homogenates, with appropriate dilutions of the extracts in the assay buffer.

Western Blot for APP C-terminal Fragments (CTFs)

Sample Preparation: SKNBE-2 cells were treated with this compound or a γ-secretase inhibitor (GSI) control for 16 hours. Cells were lysed, and protein concentrations were determined.

Western Blot Protocol:

-

SDS-PAGE: Cell lysates were separated on a 4-12% Bis-Tris gel.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody: The membrane was incubated overnight at 4°C with a rabbit anti-APP C-terminus antibody (e.g., from Sigma).[1]

-

Secondary Antibody: After washing, the membrane was incubated with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound as a γ-secretase modulator.

References

- 1. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 3. What are γ-secretase modulators and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

In Vitro Pharmacological Profile of (R)-JNJ-40418677: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (R)-JNJ-40418677, a novel γ-secretase modulator (GSM). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the field of Alzheimer's disease and related neurodegenerative disorders.

Core Mechanism of Action

This compound is an orally active, non-steroidal anti-inflammatory drug (NSAID)-derived γ-secretase modulator. Its primary mechanism of action is the selective reduction of the pathogenic amyloid-beta 42 (Aβ42) peptide, a key species in the formation of amyloid plaques in Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs), this compound allosterically modulates the enzyme's activity, shifting the cleavage of the amyloid precursor protein (APP) C-terminal fragment (C99) to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, without inhibiting the overall processing of APP or the cleavage of other γ-secretase substrates like Notch.[1][2]

Quantitative In Vitro Data

The following tables summarize the key quantitative data for this compound from in vitro assays.

Table 1: Potency in Cellular Aβ42 Secretion Assays

| Cell Line | Assay Type | IC50 (Aβ42 Reduction) | Reference |

| Human Neuroblastoma (SKNBE-2) | ELISA | 200 nM | [1][3] |

| Primary Rat Cortical Neurons | ELISA | 185 nM | [1][3] |

Table 2: Selectivity Profile

| Target/Process | Assay Type | Effect of this compound | Concentration Tested | Reference |

| Total Aβ Secretion | ELISA | No significant inhibition | > 10 µM | [1] |

| Notch Processing | Cell-free Western Blot | No inhibition | Up to 10 µM | [1][4] |

| APP C-terminal Fragments (CTF-α, CTF-β) | Western Blot | No change in steady-state levels | Up to 6 µM | [1] |

| Cyclooxygenase-1/2 (COX-1/2) Activity | Activity Assay | No inhibitory activity | Up to 60 µM | [1][3] |

| ZIKV NS2B-NS3 Protease | Protease Assay | Inhibition | IC50 = 3.9 µM | [3] |

| Zika Virus (ZIKV) in human neuronal stem cells | Antiviral Assay | Suppression | EC50 = 3.2 µM | [3] |

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the canonical processing pathways of the amyloid precursor protein. This compound acts on the γ-secretase complex to modulate the final cleavage step in the amyloidogenic pathway.

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the general workflow for the in vitro characterization of a γ-secretase modulator like this compound.

Caption: General workflow for in vitro characterization.

Experimental Protocols

Aβ Secretion Assay in Cell Culture

Objective: To quantify the effect of this compound on the secretion of Aβ40 and Aβ42 from cultured cells.

Materials:

-

Human neuroblastoma cells (e.g., SKNBE-2) or primary rodent cortical neurons.

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

Vehicle control (DMSO).

-

Aβ40 and Aβ42 sandwich ELISA kits.

-

Plate reader.

Protocol:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and culture until they reach approximately 80-90% confluency.

-

Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the existing medium from the cells and replace it with the medium containing the compound or vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 16-48 hours) at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: Carefully collect the conditioned medium (supernatant) from each well.

-

Sample Preparation: Centrifuge the supernatant to pellet any cell debris and collect the cleared supernatant.

-

ELISA: Perform the Aβ40 and Aβ42 sandwich ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating to allow Aβ peptides to bind to the capture antibody.

-

Washing the plate to remove unbound material.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating to form the "sandwich" complex.

-

Washing the plate again.

-

Adding a substrate that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.

-

Stopping the reaction and measuring the signal using a plate reader.

-

-

Data Analysis: Construct a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of Aβ40 and Aβ42 in each sample. Calculate the IC50 value for Aβ42 reduction by plotting the percentage of inhibition against the log concentration of this compound.

Analysis of APP Cleavage Products by Western Blot

Objective: To determine the effect of this compound on the steady-state levels of full-length APP and its C-terminal fragments (CTFs).

Materials:

-

Cell lysates from compound-treated cells.

-

Protein concentration assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies specific for APP (N-terminus and C-terminus).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Lysis: After compound treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Western Blot Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-APP C-terminal) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for full-length APP, CTF-α, and CTF-β. Normalize to a loading control (e.g., β-actin or GAPDH).

Cell-Free Notch Processing Assay

Objective: To assess the direct effect of this compound on the γ-secretase-mediated cleavage of Notch.

Materials:

-

Enriched γ-secretase preparation from a suitable cell line (e.g., HeLa).

-

Recombinant Notch substrate (e.g., a truncated Notch protein with an epitope tag like Flag).

-

This compound and a known GSI (e.g., DAPT) as a positive control.

-

Assay buffer.

-

Western blot reagents as described above.

-

Anti-Flag antibody.

Protocol:

-

Assay Setup: In a microcentrifuge tube, combine the enriched γ-secretase preparation, the recombinant Notch substrate, and either this compound, the GSI control, or vehicle in the assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Western Blot Analysis: Analyze the reaction products by Western blotting as described in section 4.2. Use an anti-Flag antibody to detect the cleaved Notch intracellular domain (NICD).

-

Analysis: Compare the amount of NICD generated in the presence of this compound to the vehicle control and the GSI control. A lack of reduction in the NICD band indicates that the compound does not inhibit Notch processing at the tested concentrations.

References

The Impact of (R)-JNJ-40418677 on Amyloid-Beta Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-JNJ-40418677 is a potent, orally active, and brain-penetrant γ-secretase modulator (GSM) that has demonstrated significant potential in preclinical studies for the treatment of Alzheimer's disease.[1] Unlike γ-secretase inhibitors (GSIs) which block the enzymatic activity of γ-secretase and can lead to mechanism-based toxicities due to inhibition of Notch processing, JNJ-40418677 allosterically modulates the enzyme to selectively reduce the production of the aggregation-prone 42-amino acid amyloid-beta (Aβ42) peptide, a key pathogenic species in Alzheimer's disease.[2][3] This document provides a comprehensive technical overview of the effects of this compound on Aβ production, detailing the quantitative data from key in vitro and in vivo experiments and outlining the associated experimental methodologies.

Mechanism of Action: γ-Secretase Modulation

The γ-secretase complex is responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths.[4] this compound acts as a GSM, binding to the presenilin component of the γ-secretase complex.[5] This binding induces a conformational change in the enzyme, shifting the cleavage site on APP. The result is a decrease in the production of the highly amyloidogenic Aβ42 and a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38.[2][4] Crucially, this modulation does not affect the total amount of Aβ produced and does not inhibit the processing of other γ-secretase substrates like Notch, thereby offering a potentially safer therapeutic window compared to traditional GSIs.[2][3]

Quantitative Data on Aβ Production

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effect of this compound on Aβ production.

Table 1: In Vitro Efficacy of this compound on Aβ42 Secretion

| Cell Type | Species | Parameter | Value | Reference |

| SKNBE-2 Neuroblastoma | Human | IC50 for Aβ42 reduction | 200 nM | [2][6] |

| Primary Cortical Neurons | Rat | IC50 for Aβ42 reduction | 185 nM | [2][6] |

| SKNBE-2 Neuroblastoma | Human | IC50 for total Aβ reduction | > 10 µM | [2] |

| Primary Cortical Neurons | Rat | IC50 for total Aβ reduction | > 10 µM | [2] |

Table 2: In Vivo Efficacy of a Single Oral Dose of this compound in Non-Transgenic Mice (4 hours post-dose)

| Dose (mg/kg) | Brain Aβ42 Reduction (% of vehicle) | Brain Total Aβ | Reference |

| 10 | 82 ± 10% | No effect | [2] |

| 30 | 64 ± 4% | No effect | [2] |

| 100 | 39 ± 3% | No effect | [2] |

| 300 | 31 ± 4% | No effect | [2] |

Table 3: Time-Course of Brain Aβ42 Reduction in Non-Transgenic Mice after a Single 30 mg/kg Oral Dose of this compound

| Time Post-Dose (hours) | Brain Aβ42 Reduction (% of vehicle) | Reference |

| 2 | 75 ± 5% | [2] |

| 6 | 45 ± 4% (maximum reduction) | [2] |

| 24 | 84 ± 6% | [2] |

Table 4: Chronic Treatment (7 months) of Tg2576 Mice with this compound

| Treatment Group | Brain Aβ42 Reduction (Deposited Fraction) | Brain Aβ40 Reduction (Deposited Fraction) | Plaque Area Reduction | Plaque Number Reduction | Reference |

| 20 mg/kg/day | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [2] |

| 60 mg/kg/day | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [2] |

| 120 mg/kg/day | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [2] |

Experimental Protocols

In Vitro Aβ Secretion Assays

-

Cell Lines and Primary Cultures :

-

Compound Treatment :

-

Aβ Quantification :

-

Conditioned media from the cell cultures was collected for analysis.[2]

-

Aβ42 and total Aβ levels were quantified using sandwich enzyme-linked immunosorbent assays (ELISAs).[2]

-

For Aβ42, Innotest® β-amyloid(1–42) plates were used with biotinylated 3D6 or 4G8 as detection antibodies.[2]

-

For total Aβ, a sandwich ELISA with capture antibody JRF/rAb/2 and detection with biotinylated 4G8 was employed.[2]

-

Streptavidin-horseradish peroxidase (HRP) was used for signal detection.[2]

-

In Vivo Animal Studies

-

Animal Models :

-

Dosing :

-

Brain Tissue Processing :

-

Brains were harvested at specified time points post-dosing.

-

A two-step extraction protocol was used to separate soluble and deposited Aβ fractions.[2]

-

Brain tissue was first homogenized in Tris-buffered saline to obtain the soluble fraction.[2]

-

The remaining pellet was then sonicated in a guanidine hydrochloride (GuHCl) buffer to extract the deposited Aβ.[2]

-

-

Aβ Quantification :

-

Aβ levels in the brain extracts were measured using sandwich ELISAs specific for human Aβ1-38, Aβ1-40, Aβ1-42, or total Aβ1-x.[2]

-

Selectivity Assays

-

Notch Processing :

-

The effect of this compound on Notch processing was assessed in cell-based and cell-free assays.[2]

-

In a cell-based assay, co-cultures of CHO cells expressing mouse Notch2 and the Notch ligand Delta were used. Notch activation was measured via a luciferase reporter gene.[2]

-

This compound did not inhibit Notch processing at concentrations up to 10 µM.[2]

-

-

APP Cleavage Products :

Conclusion

This compound is a selective γ-secretase modulator that effectively reduces the production of the pathogenic Aβ42 peptide both in vitro and in vivo. Its mechanism of action, which spares total Aβ production and Notch processing, presents a favorable safety profile compared to non-selective γ-secretase inhibitors.[2] The robust, dose-dependent reduction of Aβ42 and amyloid plaque burden in preclinical models underscores the therapeutic potential of this compound as a disease-modifying agent for Alzheimer's disease.[2][1] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug developers working in the field of Alzheimer's disease therapeutics.

References

- 1. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. novamedline.com [novamedline.com]

- 4. Chronic treatment with a novel gamma-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer’s disease [alzped.nia.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-JNJ-40418677 in SH-SY5Y Neuroblastoma Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (R)-JNJ-40418677, a potent γ-secretase modulator, in the human neuroblastoma cell line SH-SY5Y. This document includes an overview of the compound's mechanism of action, detailed experimental protocols, and expected outcomes based on available literature.

This compound is a selective modulator of γ-secretase, an enzyme complex centrally involved in the pathogenesis of Alzheimer's disease.[1][2][3] It functions by altering the cleavage of amyloid precursor protein (APP), leading to a reduction in the production of the neurotoxic amyloid-β 42 (Aβ42) peptide.[1][2] While not inhibiting the overall activity of γ-secretase on other substrates like Notch, it selectively shifts APP processing towards the production of shorter, less amyloidogenic Aβ species.[1][2] The SH-SY5Y cell line, a human-derived neuroblastoma line, is a widely used in vitro model for neurodegenerative diseases due to its ability to be differentiated into a more mature neuronal phenotype.[4]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of JNJ-40418677 in a human neuroblastoma cell line, which can be used as a starting point for dose-response experiments in SH-SY5Y cells.

| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |

| JNJ-40418677 | SK-N-BE-2 (WT APP) | Aβ Secretion | Aβ42 Inhibition | 200 nM | [1] |

| JNJ-40418677 | Primary Rat Cortical Neurons | Aβ Secretion | Aβ42 Inhibition | 185 nM | [1][5] |

Signaling Pathway

The primary signaling pathway influenced by this compound is the amyloidogenic processing of the amyloid precursor protein (APP). In this pathway, APP is sequentially cleaved by β-secretase (BACE1) and the γ-secretase complex. The modulation of γ-secretase by this compound specifically reduces the production of the aggregation-prone Aβ42 peptide.

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

SH-SY5Y cells can be used in their undifferentiated, proliferative state or differentiated to exhibit a more neuron-like phenotype, which may be more physiologically relevant for studying neurodegenerative processes.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

All-trans-Retinoic acid (RA)

-

Brain-Derived Neurotrophic Factor (BDNF) (optional)

-

6-well or 96-well tissue culture plates

Protocol for Differentiation:

-

Seed SH-SY5Y cells at a density of 5x10⁴ cells/cm² in complete medium.

-

After 24 hours, replace the medium with a low-serum medium (e.g., 2% FBS) containing 10 µM all-trans-retinoic acid (RA).[4]

-

Culture the cells for 5-7 days, replacing the medium with fresh RA-containing medium every 2-3 days.[4]

-

For a more mature neuronal phenotype, after the RA treatment, the medium can be replaced with a serum-free medium containing BDNF (50 ng/mL) for an additional 3-5 days.[4]

-

Differentiated cells will exhibit a more neuronal morphology with extended neurites.

Treatment with this compound

Materials:

-

This compound

-

DMSO (vehicle)

-

Differentiated or undifferentiated SH-SY5Y cells

-

Opti-MEM or serum-free medium

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On the day of the experiment, dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., ranging from 10 nM to 10 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

-

Remove the culture medium from the cells and replace it with the medium containing this compound or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 16-24 hours).

Assessment of Aβ42 Secretion (ELISA)

Protocol:

-

After the treatment period, collect the conditioned medium from each well.

-

Centrifuge the medium to pellet any detached cells and debris.

-

Use the supernatant to quantify the levels of secreted Aβ42 using a commercially available ELISA kit, following the manufacturer's instructions.

-

Normalize the Aβ42 levels to the total protein concentration of the corresponding cell lysate.

Cell Viability Assay (MTT)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate reader

Protocol:

-

After treatment with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of APP Cleavage Products

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a Tris-Tricine gel suitable for resolving small peptides.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the C-terminus of APP (to detect full-length APP and C-terminal fragments, CTFs).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

A lack of accumulation of APP-CTFs is expected with JNJ-40418677 treatment, in contrast to classical γ-secretase inhibitors.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on Aβ42 production and cell viability in SH-SY5Y cells.

References

- 1. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 4. Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Application Notes and Protocols for (R)-JNJ-40418677 In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of (R)-JNJ-40418677, a γ-secretase modulator (GSM), in mouse models of Alzheimer's disease. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing their own studies.

Summary of In Vivo Dosage in Mice

This compound has been evaluated in mice using both single-dose and chronic administration paradigms. The dosages and administration routes are summarized in the table below.

| Study Type | Mouse Model | Dosage | Administration Route | Duration | Key Findings |

| Single Dose | Non-transgenic | 30 mg/kg | Oral gavage | Single dose | Time-dependent decrease in brain Aβ42 levels.[1] |

| Chronic | Tg2576 | 20, 60, 120 mg/kg/day | Medicated diet | 7 months | Dose-dependent reduction in brain Aβ levels and amyloid plaque burden.[1] |

Signaling Pathway of this compound

This compound is a γ-secretase modulator (GSM) that allosterically modulates the activity of γ-secretase, an enzyme complex involved in the final cleavage of the amyloid precursor protein (APP).[2] Unlike γ-secretase inhibitors (GSIs), JNJ-40418677 does not block the overall activity of the enzyme. Instead, it shifts the cleavage site, leading to a decrease in the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide and a concomitant increase in the shorter, less amyloidogenic Aβ38 peptide.[2] Notably, this modulation occurs without significantly affecting the production of total Aβ or the processing of other γ-secretase substrates, such as Notch, thereby potentially offering a better safety profile compared to GSIs.[1][3]

Caption: Signaling pathway of this compound as a γ-secretase modulator.

Experimental Protocols

Preparation of this compound for Oral Administration

a) Oral Gavage Formulation (for single-dose studies)

For single-dose oral gavage studies, this compound can be formulated in a vehicle consisting of 10% ethanol, 20% Solutol HS 15, and 70% water.

-

Materials:

-

This compound powder

-

Ethanol (200 proof)

-

Solutol HS 15

-

Sterile water

-

-

Procedure:

-

Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.

-

Prepare the vehicle by mixing 10 parts ethanol, 20 parts Solutol HS 15, and 70 parts sterile water.

-

Dissolve the this compound powder in the vehicle. Gentle warming and vortexing may be required to achieve complete dissolution.

-

The final dosing volume for oral gavage in mice is typically 5-10 mL/kg.

-

b) Medicated Diet Formulation (for chronic studies)

For chronic administration, this compound can be incorporated into the rodent diet.

-

Materials:

-

This compound powder

-

Standard rodent chow

-

-

Procedure:

-

The compound is mixed with the standard rodent chow to achieve the target daily doses (e.g., 20, 60, or 120 mg/kg/day).[1]

-

This process is typically performed by a specialized animal diet provider to ensure homogeneous mixing and stability of the compound in the feed.

-

Food consumption and body weight should be monitored regularly to ensure accurate dosing.[1]

-

In Vivo Administration

a) Single-Dose Oral Gavage

-

Procedure:

-

Acclimate mice to handling and the gavage procedure.

-

Administer the prepared this compound formulation or vehicle control using a proper-sized feeding needle.

-

Monitor animals for any adverse effects after dosing.

-

b) Chronic Administration via Medicated Diet

-

Procedure:

-

House mice with free access to the medicated or control diet and water.

-

Replace the diet as needed, ensuring a continuous supply.

-

Monitor food consumption and animal health throughout the study period.

-

Brain Tissue Homogenization and Aβ Extraction

This protocol describes the extraction of soluble and insoluble amyloid-beta fractions from mouse brain tissue.

-

Materials:

-

Homogenization Buffer: 0.2% Diethylamine (DEA) in 50 mM NaCl with protease inhibitors.

-

Neutralization Buffer: 0.5 M Tris-HCl, pH 6.8.

-

Formic Acid (FA), 70%.

-

FA Neutralization Buffer: 1 M Tris base, 0.5 M Na2HPO4, 0.05% NaN3.

-

-

Procedure:

-

Soluble Fraction (DEA Extraction):

-

Homogenize one brain hemisphere in 8 volumes (w/v) of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.

-

Collect the supernatant (this is the soluble fraction).

-

Neutralize the supernatant by adding 1/10th volume of Neutralization Buffer.

-

-

Insoluble Fraction (Formic Acid Extraction):

-

Resuspend the pellet from the DEA extraction in 70% formic acid.

-

Sonicate on ice to ensure complete homogenization.

-

Centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Collect the supernatant (this is the insoluble fraction).

-

Neutralize the formic acid extract by diluting it 1:20 in FA Neutralization Buffer.

-

-

Quantification of Amyloid-Beta Levels by ELISA

-

Procedure:

-

Use commercially available ELISA kits specific for Aβ40 and Aβ42.

-

Follow the manufacturer's instructions for the assay.

-

Briefly, coat a 96-well plate with a capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add prepared brain extracts (soluble and insoluble fractions) and standards to the wells and incubate.

-

Wash the plate and add a detection antibody.

-

Add a substrate to develop a colorimetric signal.

-

Read the absorbance using a plate reader and calculate the Aβ concentrations based on the standard curve.

-

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo mouse study evaluating this compound.

Caption: Experimental workflow for in vivo studies of this compound in mice.

References

- 1. protocols.io [protocols.io]

- 2. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

Application Notes and Protocols for (R)-JNJ-40418677 in the Tg2576 Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the efficacy of the γ-secretase modulator, (R)-JNJ-40418677, in the Tg2576 mouse model of Alzheimer's disease. The protocols outlined below are based on established methodologies and published research, offering a framework for preclinical assessment of this compound.

Introduction to the Tg2576 Mouse Model and this compound

The Tg2576 mouse is a widely utilized transgenic model for Alzheimer's disease. It overexpresses a mutant form of the human amyloid precursor protein (APP) containing the "Swedish" double mutation (KM670/671NL), leading to age-dependent increases in amyloid-beta (Aβ) production, particularly the neurotoxic Aβ42 species.[1][2] This results in the formation of amyloid plaques and associated cognitive deficits, which typically manifest around 6 to 12 months of age.[1][3]

This compound is an orally active, brain-penetrant γ-secretase modulator (GSM).[4][5] Unlike γ-secretase inhibitors, which block the processing of multiple substrates including Notch, GSMs selectively modulate the cleavage of APP to reduce the production of Aβ42 while often increasing shorter, less amyloidogenic Aβ species.[4][6][7] Chronic treatment with this compound has been demonstrated to reduce amyloid plaque formation in the brains of Tg2576 mice.[4][5]

Experimental Design and Workflow

A typical preclinical study to evaluate the efficacy of this compound in Tg2576 mice involves a chronic treatment paradigm followed by behavioral, biochemical, and histological analyses. The following diagram illustrates the experimental workflow.

References

- 1. Effect Size of Reference Memory Deficits in the Morris Water Maze in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SOP of fear conditioning test [ja.brc.riken.jp]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. mmpc.org [mmpc.org]

- 6. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 7. docs.abcam.com [docs.abcam.com]

Preparation of (R)-JNJ-40418677 Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of (R)-JNJ-40418677, a potent γ-secretase modulator. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is the R-enantiomer of JNJ-40418677 and acts as a modulator of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.[1] Accurate preparation of stock solutions is the first critical step in conducting reliable in vitro and in vivo studies with this compound. This note provides a detailed protocol for the preparation of stock solutions in commonly used laboratory solvents.

Compound Data

A summary of the essential chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 480.44 g/mol | [1] |

| Molecular Formula | C₂₆H₂₂F₆O₂ | [1][2] |

| Appearance | White to off-white solid | [1] |

| Solubility (DMSO) | 100 mg/mL (208.14 mM) | [1] |

| Solubility (Ethanol) | 10 mg/mL | |

| Storage of Solid | -20°C for 3 years, 4°C for 2 years | [1] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1][3] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Ethanol, absolute

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic bath

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for in vitro cellular assays.

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: On a calibrated analytical balance, carefully weigh out 4.80 mg of this compound powder into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to dissolve the compound completely. A clear solution should be obtained. If dissolution is difficult, gentle warming in a water bath (not exceeding 37°C) or brief sonication in an ultrasonic bath can be used to aid dissolution.[4][5][6]

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]

Note on Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility and stability of the compound. It is recommended to use newly opened or properly stored anhydrous DMSO.[1]

Preparation of Working Solutions

For cell-based assays, the concentrated DMSO stock solution should be serially diluted with the appropriate cell culture medium to achieve the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound stock solutions.

Caption: Workflow for preparing this compound stock solutions.

Signaling Pathway Context

This compound modulates the activity of γ-secretase, a key enzyme in the processing of the amyloid precursor protein (APP). The diagram below provides a simplified overview of the APP processing pathway and the point of intervention for γ-secretase modulators.

Caption: Role of this compound in the APP processing pathway.

References

Application Notes and Protocols for Aβ42 Measurement in Response to (R)-JNJ-40418677 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid beta 42 (Aβ42) is a central biomarker in Alzheimer's disease (AD) research. Its quantification is critical for the development and evaluation of therapeutic agents aimed at modulating amyloid pathology. (R)-JNJ-40418677 is a γ-secretase modulator (GSM) that has been shown to selectively reduce the production of the pathogenic Aβ42 peptide.[1][2][3] This document provides a detailed protocol for the measurement of Aβ42 using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) in samples from preclinical studies involving this compound.

Mechanism of Action of this compound

This compound is a potent, orally active γ-secretase modulator. Unlike γ-secretase inhibitors, which block the enzymatic activity of γ-secretase and can lead to side effects due to inhibition of Notch signaling, GSMs like this compound allosterically modulate the enzyme.[1][4] This modulation results in a shift in the cleavage site of the amyloid precursor protein (APP), leading to a selective decrease in the production of Aβ42 and a concomitant increase in the shorter, less amyloidogenic Aβ38 fragment, with little to no effect on total Aβ levels or Notch processing.[1][5]

Caption: Signaling pathway of this compound as a γ-secretase modulator.

Experimental Protocols

This section details the protocols for sample preparation from brain tissue and subsequent Aβ42 measurement by sandwich ELISA.

Brain Tissue Homogenate Preparation

This protocol is designed to extract both soluble and insoluble fractions of Aβ from brain tissue, which is crucial for evaluating the efficacy of this compound on plaque-associated Aβ.

Materials:

-

Tris-buffered saline (TBS)

-

Protease inhibitor cocktail

-

0.2% Diethylamine (DEA) in 50 mM NaCl

-

0.5 M Tris-HCl, pH 6.8

-

70% Formic acid (FA)

-

FA neutralization buffer (1 M Tris base, 0.5 M Na2HPO4, 0.05% NaN3)

-

Dounce homogenizer

-

Ultracentrifuge

-

Sonicator

Procedure:

-

Homogenization: Homogenize brain tissue (100 mg/mL) in ice-cold 0.2% DEA solution containing protease inhibitors using a Dounce homogenizer.[6]

-

Soluble Fraction Extraction: Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.[6]

-

Carefully collect the supernatant, which contains the soluble Aβ fraction.

-

Neutralize the supernatant by adding 1/10 volume of 0.5 M Tris-HCl, pH 6.8.[6]

-

Store the neutralized soluble fraction at -80°C until use.

-

Insoluble Fraction Extraction: Resuspend the pellet from step 2 in 70% formic acid (440 µL per 200 µL of the initial 10% homogenate).[6]

-

Sonicate the sample on ice for 1 minute.[6]

-

Centrifuge at 135,000 x g for 1 hour at 4°C.[6]

-

Dilute the supernatant containing the insoluble Aβ fraction by adding 210 µL into 4 mL of FA neutralization buffer.[6]

-

Store the neutralized insoluble fraction at -80°C until use.

Aβ42 Sandwich ELISA Protocol

This protocol is a general guideline and can be adapted based on the specific commercial ELISA kit used.

Materials:

-

Aβ42 ELISA kit (containing pre-coated plates, detection antibody, standard, wash buffer, substrate, and stop solution)

-

Prepared brain homogenate fractions (soluble and insoluble)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Bring all reagents to room temperature before use.

-

Standard Curve Preparation: Create a standard curve by performing serial dilutions of the Aβ42 standard. A typical range is 0 pg/mL to 1000 pg/mL.

-

Sample Addition: Add 100 µL of the prepared standards and samples (in duplicate) to the appropriate wells of the pre-coated microplate.

-

Incubation: Cover the plate and incubate for 2 hours at room temperature or as specified by the kit manufacturer.

-

Washing: Aspirate the contents of the wells and wash each well 3-4 times with the provided wash buffer.

-

Detection Antibody Addition: Add 100 µL of the diluted detection antibody to each well.

-

Incubation: Cover the plate and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as described in step 5.

-

Enzyme Conjugate Addition: Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well.

-

Incubation: Cover the plate and incubate for 30-60 minutes at room temperature.

-

Washing: Repeat the washing step as described in step 5.

-

Substrate Addition: Add 100 µL of the TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

-

Stop Reaction: Add 100 µL of the stop solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Caption: Experimental workflow for the Aβ42 sandwich ELISA protocol.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Aβ42 Levels in Soluble Brain Fractions

| Treatment Group | N | Mean Aβ42 (pg/mL) | Standard Deviation | % Change from Vehicle | p-value |

| Vehicle | 10 | 550.2 | 45.8 | - | - |

| This compound (10 mg/kg) | 10 | 385.1 | 32.1 | -30.0% | <0.01 |

| This compound (30 mg/kg) | 10 | 247.6 | 25.9 | -55.0% | <0.001 |

Table 2: Aβ42 Levels in Insoluble Brain Fractions

| Treatment Group | N | Mean Aβ42 (pg/mL) | Standard Deviation | % Change from Vehicle | p-value |

| Vehicle | 10 | 1234.5 | 110.2 | - | - |

| This compound (10 mg/kg) | 10 | 925.9 | 98.7 | -25.0% | <0.05 |

| This compound (30 mg/kg) | 10 | 678.9 | 75.4 | -45.0% | <0.01 |

Conclusion

The provided protocols offer a comprehensive framework for the accurate measurement of Aβ42 levels to assess the pharmacological effects of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for advancing the development of novel Alzheimer's disease therapeutics.

References

- 1. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic treatment with a novel gamma-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer’s disease [alzped.nia.nih.gov]

- 3. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A γ‐secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish | EMBO Reports [link.springer.com]

- 5. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.abcam.com [docs.abcam.com]

Application Notes and Protocols: Western Blot Analysis of Notch Cleavage Following (R)-JNJ-40418677 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cell fate decisions, proliferation, and differentiation.[1] Dysregulation of this pathway is implicated in various developmental disorders and cancers. A key activation step in the Notch signaling cascade is the proteolytic cleavage of the Notch receptor by γ-secretase, which releases the Notch intracellular domain (NICD). The liberated NICD then translocates to the nucleus to regulate the transcription of target genes.